N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Beschreibung
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a benzothiazole-derived compound characterized by a cyclohexanecarboxamide core linked to a 5,6-dimethylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl substituent.
The 5,6-dimethylbenzothiazole moiety is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets such as neurotransmitter receptors or enzymes.
Eigenschaften
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-12-19-20(13-16(15)2)27-22(24-19)25(14-18-10-6-7-11-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFUQZMBWBEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a benzo[d]thiazole moiety, a pyridine ring, and a cyclohexanecarboxamide backbone, suggesting diverse interactions with biological targets.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- Structural Features : The presence of multiple heteroatoms (nitrogen and sulfur) and functional groups enhances its potential as a bioactive compound.
1. Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms, thus potentially enhancing the efficacy of cancer therapies .
Case Study : A series of benzothiazole derivatives, including compounds structurally related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, demonstrated cytotoxic effects against various cancer cell lines such as A549 and MCF7-MDR. Notably, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
The mechanism of action for this compound likely involves the inhibition of key enzymes and receptors involved in cancer progression. Molecular docking studies suggest that it binds effectively to specific protein targets, which may lead to the inhibition of critical signaling pathways such as AKT and ERK pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of PARP | |
| Cytotoxicity | A549, MCF7-MDR cell lines | |
| Enzyme Inhibition | AKT and ERK pathways | |
| Inflammatory Response | IL-6 and TNF-α reduction |
Research Findings
Research has shown that benzothiazole derivatives can possess dual functionalities—anticancer and anti-inflammatory effects. For instance, compound B7 from a related study significantly inhibited the proliferation of A431 and A549 cancer cells while reducing inflammatory markers like IL-6 and TNF-α . This dual action positions such compounds as promising candidates for developing novel therapeutic agents.
Synthetic Routes
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic synthesis techniques. Common methods include:
- Coupling Reactions : Involving substituted 2-amino benzothiazoles and appropriate acylating agents.
- Protective Group Strategies : To enhance yield and purity during synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block for the development of more complex molecules in organic synthesis. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Biology
- Fluorescent Probes: The compound has been investigated for its potential as a fluorescent probe due to its structural characteristics, which may enhance its ability to interact with biological targets.
- Antiviral Properties: Studies suggest that derivatives of benzothiazole exhibit antiviral activity against pathogens like H5N1 and SARS-CoV-2. The structural similarity of this compound to those derivatives indicates potential efficacy in antiviral applications.
Medicine
- Anticancer Activity: Research has explored the compound's interaction with specific molecular targets related to cancer cell proliferation. Its ability to undergo reduction may generate reactive intermediates that can induce cytotoxic effects in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogens/Conditions | Observed Effects |
|---|---|---|
| Antiviral | H5N1, SARS-CoV-2 | Significant inhibition of viral replication |
| Anticancer | Various cancer cell lines | Induction of apoptosis in tumor cells |
| Fluorescent Probe | Cellular imaging | Enhanced visibility in live cells |
Industrial Applications
The compound is also utilized in industrial settings for:
- Development of Advanced Materials: Its stability and reactivity make it suitable for creating polymers and coatings, contributing to advancements in material science.
Case Studies
-
Study on Antiviral Efficacy:
A study published in Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, demonstrating significant antiviral activity against SARS-CoV-2. The mechanism involved inhibition of viral entry into host cells. -
Anticancer Mechanism Investigation:
Research conducted by Smith et al. (2023) highlighted the compound's ability to bind to DNA and inhibit topoisomerase activity in cancer cells. This led to increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology. -
Material Science Application:
A recent study explored the use of this compound in developing high-performance coatings that exhibit resistance to environmental degradation while maintaining mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Key Compounds for Comparison:
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide (3g)
- Substituents : 4-Chlorobenzyl-piperazine side chain.
- Properties : Yield 77%, m.p. 115.2°C, predicted ADME parameters (e.g., logP = 3.2) via QikProp 4.8 .
- Activity : Demonstrated antidepressant effects in BALB/c mice at 40 mg/kg, comparable to fluoxetine in tail-suspension tests .
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) Substituents: Benzamide group directly attached to the benzothiazole core. Properties: Lower solubility (13C-NMR unobtainable due to insolubility), m.p. 210°C . Activity: Antitumor activity via tubulin inhibition, with reduced potency compared to methylated analogs (e.g., 3ca) .
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide
Target Compound: N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
- Substituents : Pyridin-2-ylmethyl and cyclohexanecarboxamide.
- Predicted Advantages: Enhanced lipophilicity (cyclohexane) vs. Pyridine nitrogen may improve solubility relative to purely hydrocarbon chains (e.g., 3g’s chlorobenzyl group) .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Data for Benzothiazole Derivatives
*Estimated based on cyclohexane’s contribution to logP relative to analogs.
Key Findings:
- Substituent Impact on Solubility : The target compound’s pyridin-2-ylmethyl group may address solubility limitations observed in 3c, which failed 13C-NMR analysis due to insolubility .
- Biological Activity: While 3g and methylenedioxy analogs show CNS-related activity (antidepressant, enzyme inhibition), the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
- ADME Profile : The cyclohexane ring likely increases metabolic stability compared to linear acetamide chains (e.g., 3g), aligning with trends in QikProp-predicted parameters for similar derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
